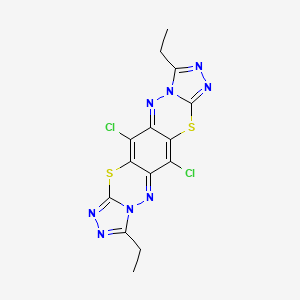
5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene is a complex organic compound characterized by its unique structure, which includes chlorine, ethyl groups, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorinating agents, ethylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of 5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 5,11-Dichloro-3,9-dimethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene
- 5,11-Dichloro-6,12-diphenyl-naphthacene
Uniqueness
5,11-Dichloro-3,9-diethyl-6,12-dithia-1,2,3a,4,7,8,9a,10-octaaza-dicyclopenta(b,i)anthracene is unique due to its specific combination of chlorine, ethyl groups, and sulfur atoms, which confer distinct chemical and physical properties. These properties make it suitable for various applications and differentiate it from other similar compounds.
Propiedades
Número CAS |
77712-41-5 |
|---|---|
Fórmula molecular |
C14H10Cl2N8S2 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
2,12-dichloro-6,16-diethyl-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaene |
InChI |
InChI=1S/C14H10Cl2N8S2/c1-3-5-17-19-13-23(5)21-9-7(15)12-10(8(16)11(9)25-13)22-24-6(4-2)18-20-14(24)26-12/h3-4H2,1-2H3 |
Clave InChI |
QDFHTFOOBMCTRT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C2N1N=C3C(=C(C4=NN5C(=NN=C5SC4=C3Cl)CC)Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


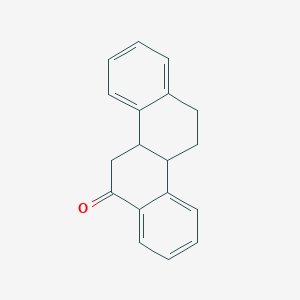
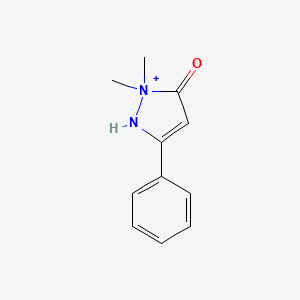
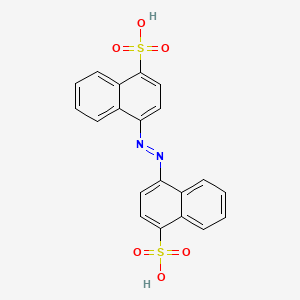
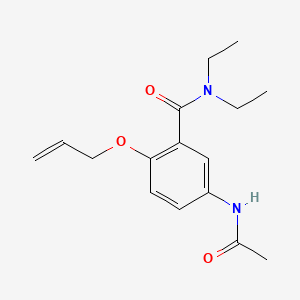
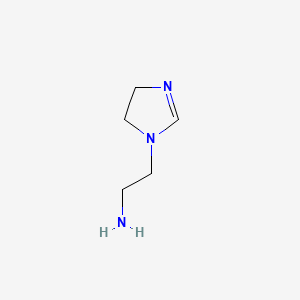
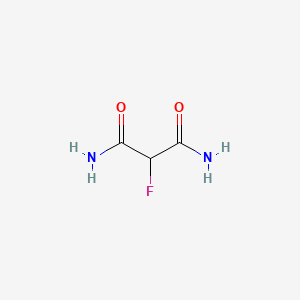
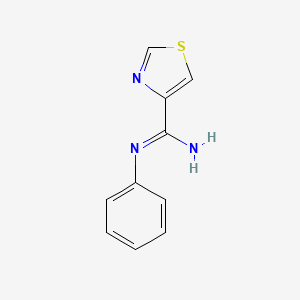
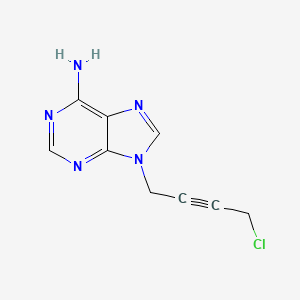
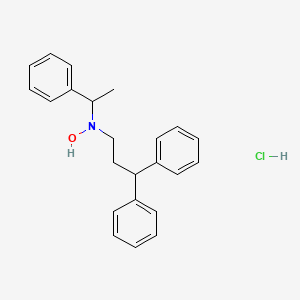
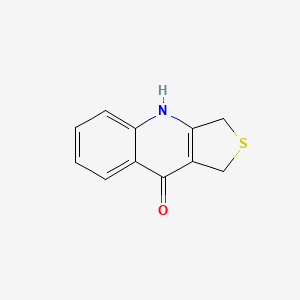
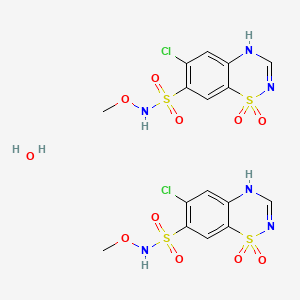
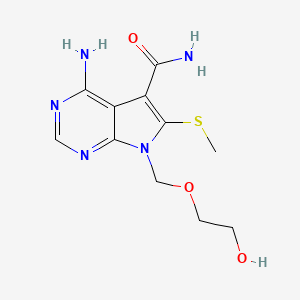

![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)
